molecular formula C11H13NO4 B3118466 ethyl 2-(2-methyl-3-nitrophenyl)acetate CAS No. 23876-17-7

ethyl 2-(2-methyl-3-nitrophenyl)acetate

Cat. No.: B3118466
CAS No.: 23876-17-7
M. Wt: 223.22 g/mol
InChI Key: XTIYTNIZPQPWAT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-3-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO4 It is an ester derivative, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a nitrophenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methyl-3-nitrophenyl)acetate typically involves the esterification of 2-(2-methyl-3-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-3-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: 2-(2-methyl-3-aminophenyl)acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-(2-methyl-3-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(2-methyl-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-3-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The ester functional group can also participate in hydrolysis reactions, releasing the active carboxylic acid moiety.

Comparison with Similar Compounds

Ethyl 2-(2-methyl-3-nitrophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-nitrophenyl)acetate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.

    Ethyl 2-(3-nitrophenyl)acetate: The position of the nitro group on the phenyl ring is different, leading to variations in chemical and biological properties.

    Ethyl 2-(2-methyl-4-nitrophenyl)acetate: The nitro group is positioned differently, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(2-methyl-3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-5-4-6-10(8(9)2)12(14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIYTNIZPQPWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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